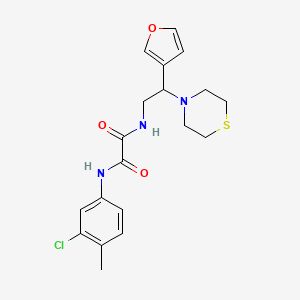

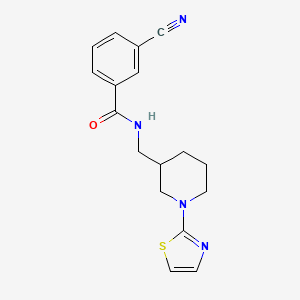

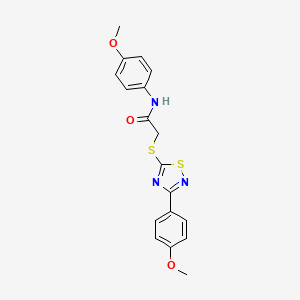

3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide” is a complex organic molecule. It is a derivative of benzamide, which is an amide derivative of benzoic acid, featuring a thiazole and piperidine moiety .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline can yield similar compounds .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For instance, the displacement of the phenoxy group using excess methylamine or benzylamine afforded the final compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .科学的研究の応用

Synthesis and Biological Activity

Synthesis and Anti-arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives, closely related to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been synthesized and evaluated for their anti-arrhythmic activity. The synthesis involved reaction of piperidin-based compounds with hydrazonoyl chlorides to yield 1,3-thiazole derivatives, some of which showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Antimicrobial Activity : Thiazolo[3, 2]pyridines containing pyrazolyl moieties, which are structurally similar to the benzamide derivative, have been synthesized. These compounds exhibited antimicrobial activities, indicating potential applications in combating microbial infections (El-Emary et al., 2005).

Supramolecular Chemistry and Sensing Applications

Colorimetric Sensing of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to this compound, have been synthesized and found to exhibit colorimetric sensing properties for fluoride anions, indicating potential applications in chemical sensing and environmental monitoring (Younes et al., 2020).

Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, structurally similar to this compound, have been developed as supramolecular gelators. Their gelation behavior, influenced by methyl functionality and S⋯O interaction, is of interest for applications in material science and molecular engineering (Yadav & Ballabh, 2020).

Pharmaceutical Research and Drug Development

Anticancer and Antimicrobial Screening : Benzothiazole derivatives of thioperamide, similar in structure to the benzamide derivative, have been synthesized and evaluated for their H3-receptor affinity. These compounds showed lower H3-affinities than thioperamide, but their quantitative structure-activity relationships offer insights into potential pharmaceutical applications (Bordi et al., 1994).

Anticonvulsant Activity : Thiadiazole derivatives, structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds were found to be potent anticonvulsants, indicating potential applications in the treatment of epilepsy and related disorders (Harish et al., 2014).

作用機序

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are utilized extensively as reactants to form a variety of heterocyclic compounds . These compounds have been reported to have diverse biological activities .

Mode of Action

Cyanoacetamide derivatives are known to take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents .

Biochemical Pathways

Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis , suggesting that they may influence a variety of biochemical pathways.

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular level.

特性

IUPAC Name |

3-cyano-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c18-10-13-3-1-5-15(9-13)16(22)20-11-14-4-2-7-21(12-14)17-19-6-8-23-17/h1,3,5-6,8-9,14H,2,4,7,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTTWUAEHOSXAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)

![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)